ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-8(10(14)15-4-2)13-7-6-9(11)12-13/h6-8H,3-5H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCSEXFCQGJANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation & Regiochemical Assignment: Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
[1][2]
Document Type: Technical Validation Protocol Scope: Synthesis Validation, Regiochemistry, Stereochemistry Target Analyte: C₁₀H₁₇N₃O₂ (MW: 211.26 Da)[1]
Executive Summary & The Regioselectivity Challenge
The synthesis of This compound typically involves the alkylation of 3-aminopyrazole with ethyl 2-bromopentanoate.[2][1] The core analytical challenge lies in the ambident nucleophilicity of the pyrazole ring.
3-aminopyrazole exists in tautomeric equilibrium.[2][1] Alkylation can occur at either nitrogen, leading to two distinct regioisomers:
-
The Target (1,3-isomer): Alkylation at the nitrogen distal to the amino group (yielding a 3-aminopyrazole derivative).[1]
-
The Impurity (1,5-isomer): Alkylation at the nitrogen proximal to the amino group (yielding a 5-aminopyrazole derivative).[1]
Standard 1D NMR is often insufficient to distinguish these isomers due to overlapping signals.[1] This guide prescribes a self-validating workflow using 2D NMR (NOESY, 1H-15N HMBC) and Chiral HPLC to unambiguously assign the structure.
Synthetic Pathway & Isomer Definition
To understand the analytical requirements, we must first visualize the competing pathways.
Reaction Scheme
Reagents: 3-aminopyrazole (1 equiv), Ethyl 2-bromopentanoate (1.1 equiv), Cs₂CO₃ (2 equiv).[1] Solvent: DMF or CH₃CN (Polarity influences regioselectivity).[1]
-
Isomer A (Target): this compound.[2][1]
-
Key Feature: The alkyl chain is at N1; the amine is at C3. They are separated by C4 and C5.
-
-
Isomer B (Regio-Impurity): Ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate.[2][1]
-
Key Feature: The alkyl chain is at N1; the amine is at C5. They are sterically adjacent.[1]
-
Visualization of Pathways (Graphviz)
Caption: Divergent alkylation pathways of 3-aminopyrazole. Path A yields the target 3-amino isomer; Path B yields the 5-amino impurity.[2][1]
Analytical Workflow: Step-by-Step Elucidation
Step 1: High-Resolution Mass Spectrometry (HRMS)
Before investing time in NMR, confirm the elemental composition.[1]
-
Target Mass: [M+H]⁺ = 212.1399 m/z.[1]
-
Validation Criteria: Mass error < 5 ppm.
-
Fragmentation: Look for loss of the ethoxy group (-45 Da) and the pentanoate chain cleavage.[1]
Step 2: 1H NMR (Proton Assignment)
The 1H NMR spectrum provides the first check of purity and functional group integrity.
Solvent: DMSO-d₆ (Preferred for observing exchangeable -NH₂ protons).[2][1][3]
| Proton Group | Multiplicity | Approx.[1] Shift (ppm) | Integration | Assignment Logic |
| Py-H5 | Doublet (d) | 7.30 - 7.50 | 1H | Deshielded, adjacent to N1.[2][1] |
| Py-H4 | Doublet (d) | 5.30 - 5.50 | 1H | Upfield, electron-rich C4 position.[2][1] |
| -NH₂ | Broad Singlet | 4.50 - 5.00 | 2H | Exchangeable (disappears with D₂O shake).[2][1] |
| N-CH (Chiral) | dd or m | 4.80 - 5.10 | 1H | Alpha-proton of pentanoate; deshielded by N1.[2][1] |
| O-CH₂ (Ester) | Quartet (q) | 4.05 - 4.15 | 2H | Characteristic ethyl ester.[2][1] |
| Alkyl Chain | Multiplets | 0.80 - 2.00 | 7H | Propyl chain + Ester methyl.[2][1] |
Critical Observation: In the Target (1,3-isomer) , H5 and H4 often appear as doublets with a coupling constant J ≈ 2.0–2.5 Hz. In the Impurity (1,5-isomer) , H3 and H4 (now numbered relative to N1) show similar coupling, but the chemical shift of the proton adjacent to N1 (H3 in this case) will differ. 1H NMR alone is not definitive for regiochemistry.
Step 3: 2D NMR – The Definitive Proof (NOESY & HMBC)
This is the "Trustworthiness" pillar. You must prove the alkyl chain is far from the amine and close to the C5 proton.
A. 1D NOE / 2D NOESY (Spatial Proximity)
-
Experiment: Irradiate the N-CH proton (alpha to the pyrazole).
-
Target (1,3-isomer) Result: You will see a strong NOE enhancement of the Py-H5 proton.[2][1]
-
Impurity (1,5-isomer) Result: You will see NO enhancement of a ring proton (or very weak to H4).[1] You might see NOE enhancement of the -NH₂ protons (if rotation is slow enough).[1]
B. 1H-15N HMBC (Nitrogen Connectivity)
If NOESY is ambiguous due to solvent peaks, 1H-15N HMBC is the gold standard [1].[2][1]
-
Target (1,3-isomer): The pyrrole-like nitrogen (N1) typically resonates around -180 to -200 ppm (relative to nitromethane).[2][1] The pyridine-like nitrogen (N2) resonates around -70 to -100 ppm.[2][1]
-
Correlation: The N-CH proton will show a strong 2-bond coupling to N1 .[2][1]
-
Differentiation: The chemical shift of N1 is sensitive to the adjacent substituent (H vs NH2).
Logic Flow for Assignment (Graphviz)
Caption: Decision tree for assigning regiochemistry using NOE spectroscopy.
Stereochemical Analysis (Chirality)
The molecule contains a chiral center at the C2 position of the pentanoate chain. Unless an enantiopure starting material (e.g., (R)-ethyl 2-((methylsulfonyl)oxy)pentanoate) was used via SN2 inversion, the product is likely a racemate.
Method: Chiral SFC or HPLC
-
Column: Chiralpak IG or AD-H (Amylose-based columns work well for esters).[2][1]
-
Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) for SFC; Hexane/IPA for HPLC.[1]
-
Detection: UV at 254 nm (Pyrazole absorption).[1]
-
Expectation: Two peaks with 1:1 area ratio for racemate.
-
Action: If a single enantiomer is required, develop a preparative resolution method or switch to asymmetric synthesis using chiral pool starting materials.
References
- Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles and their cations." Heterocycles. Validates the use of 15N NMR and C-13 chemical shifts for distinguishing pyrazole regioisomers.
-
Foces-Foces, C., et al. (2000).[1] "Solid state and solution structure of N-substituted pyrazoles." Journal of Organic Chemistry.
-
ChemicalBook. (2024).[1] "3-Aminopyrazole Spectral Data." Provides baseline shift data for the unsubstituted core.
-
PubChem. (2025).[1] "Compound Summary: Pyrazole Derivatives." General structural data for pyrazole esters. [1]
Final Validation Checklist for the Researcher
Sources
- 1. 2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol | C20H24N8O2 | CID 90655897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum [chemicalbook.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
This guide serves as an advanced technical monograph for Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical scaffolds.
CAS Registry Number: 1555580-28-3
Executive Summary & Chemical Identity
This compound is a functionalized pyrazole derivative characterized by an amino group at the C3 position and a pentanoate ester chain attached to the N1 nitrogen. This molecule serves as a critical building block in medicinal chemistry, particularly for the development of pyrazolo[1,5-a]pyrimidine scaffolds and other fused heterocyclic systems often targeting kinase inhibition or GPCR modulation.
Its structural uniqueness lies in the regioselective N-alkylation of the pyrazole ring, providing two orthogonal reactive handles: a primary amine and an ethyl ester, facilitating rapid diversification in drug discovery campaigns.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1555580-28-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇N₃O₂ |
| Molecular Weight | 211.26 g/mol |
| SMILES | CCCC(N1N=C(N)C=C1)C(=O)OCC |
| InChI Key | Derived from structure (e.g., InChI=1S/C10H17N3O2...)[1][2][3][4][5][6][7][8][9] |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |
Synthesis & Production Strategy
The synthesis of CAS 1555580-28-3 requires controlling the regioselectivity of the alkylation step. 3-Aminopyrazole is an ambident nucleophile; alkylation can occur at N1 (desired), N2, or the exocyclic amine.
Core Reaction Pathway
The standard protocol involves the nucleophilic substitution of ethyl 2-bromopentanoate by 3-aminopyrazole under basic conditions.
Reaction Scheme: 3-Aminopyrazole + Ethyl 2-bromopentanoate + Base → Product + HBr
Optimized Experimental Protocol
-
Reagents:
-
3-Aminopyrazole (1.0 eq)[4]
-
Ethyl 2-bromopentanoate (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolution: Dissolve 3-aminopyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Cs₂CO₃ in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation/activation.
-
Alkylation: Add ethyl 2-bromopentanoate dropwise over 20 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 212.3).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (0–50%). The N1-isomer (less polar) typically elutes before the N2-isomer.
-
Regioselectivity Logic
The N1-alkylation is thermodynamically favored but can be competed with by N2-alkylation. Using a bulky base like Cs₂CO₃ and a polar aprotic solvent like DMF enhances the selectivity for the N1-isomer (CAS 1555580-28-3) over the N2-isomer or exocyclic N-alkylation.
Figure 1: Synthetic pathway illustrating the regioselective alkylation to form the target compound.
Structural Characterization & Validation
To validate the identity of CAS 1555580-28-3, researchers must confirm the regiochemistry (N1 vs. N2) using NMR spectroscopy.
1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)
-
Pyrazole Ring Protons:
-
H-5 (C5-H): A doublet or broad singlet around δ 7.3–7.5 ppm . This proton is sensitive to N1-substitution.
-
H-4 (C4-H): A doublet around δ 5.4–5.6 ppm .
-
-
Pentanoate Chain:
-
α-CH (N-CH-CO): A distinct triplet or quartet around δ 4.8–5.1 ppm . The chemical shift is deshielded due to the adjacent nitrogen.
-
Ester Ethyl Group: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).
-
Propyl Chain: Multiplets in the 0.8–2.0 ppm range.
-
-
Amino Group: Broad singlet at δ 4.5–5.0 ppm (exchangeable with D₂O).
NOESY Correlation (Critical for Regiochemistry)
-
N1-Isomer (Target): Strong NOE correlation between the α-CH of the pentanoate chain and H-5 of the pyrazole ring.
-
N2-Isomer: NOE correlation between the α-CH and H-3 (if available) or lack of H-5 correlation.
Pharmaceutical Applications
This compound is a versatile intermediate.[10] The orthogonality of the amine and ester allows for sequential functionalization.
Workflow: Scaffold Construction
-
Cyclization: Reaction with 1,3-dicarbonyls or ethoxymethylene malonates yields pyrazolo[1,5-a]pyrimidines , a scaffold seen in drugs like Zaleplon and various kinase inhibitors.
-
Amide Coupling: The C3-amino group can be acylated to introduce specificity elements for protein binding pockets.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the free acid (LiOH/THF), enabling coupling to amines or further cyclization.
Figure 2: Downstream application workflows for drug discovery.
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from
-
PubChem. Compound Summary for Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Homolog Reference). Retrieved from [8]
-
Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles, 2011.[5][7][11] (Contextual synthesis of N-alkylated aminopyrazoles).
-
ChemScene. Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate (Homolog Reference). Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tert-butyl 5-amino-3-ethyl-pyrazole-1-carboxylate | C10H17N3O2 | CID 156475637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. rndmate.com [rndmate.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate - C10H17N3O2 | CSSB00010125085 [chem-space.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 8. Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride | C7H12ClN3O2 | CID 45156243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ,ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate,1342850-70-7-上海康满林 [shachemlin.com]
- 10. researchgate.net [researchgate.net]
- 11. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Heterocycles
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic synthesis of novel pyrazole heterocycles. We will move beyond simple procedural lists to explore the mechanistic rationale behind synthetic choices, address common challenges like regioselectivity, and detail both foundational and cutting-edge methodologies that are shaping the future of drug discovery.
Chapter 1: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, is a recurring motif in a vast array of pharmacologically active agents.[1][4][5] Its prevalence is not accidental but rather a consequence of its versatile chemical nature, which allows for multifaceted interactions with biological targets such as enzymes and receptors.[1][5]
Prominent examples of pyrazole-containing drugs underscore their therapeutic impact:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[5][6][7]
-
Rimonabant: A cannabinoid receptor antagonist developed for obesity treatment.[1][8]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[8]
-
Fipronil: A broad-spectrum insecticide widely used in veterinary medicine.[1]
The success of these molecules demonstrates the pyrazole core's ability to be finely tuned through substitution, influencing the compound's pharmacokinetic and pharmacodynamic profiles.[2][3] This inherent "tunability" is why the development of new, efficient, and selective synthetic routes to novel pyrazole derivatives remains a highly active and critical area of research.[4]
Chapter 2: Strategic Approaches to Pyrazole Synthesis: A Mechanistic Perspective
The construction of the pyrazole ring is most classically achieved via a [3+2] cycloaddition strategy, where a three-atom component (a 1,3-dielectrophile) reacts with a two-atom nitrogen source (a hydrazine derivative).
The Archetype: Knorr Pyrazole Synthesis from 1,3-Dicarbonyls
The most fundamental and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10][11][12]
Mechanism: The reaction proceeds under acidic or basic conditions. The core mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[9][11]
The Chemist's Primary Challenge: Regioselectivity Control
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), a significant challenge arises: the formation of two possible regioisomers.[8][13] This occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.[13] Controlling this regioselectivity is paramount for any efficient synthesis.
Factors Influencing Regioselectivity:
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the substituted hydrazine. For instance, in a 1,3-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: The choice of solvent and catalyst can dramatically influence the isomeric ratio. For example, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in certain cases due to their unique hydrogen-bonding properties.[13]
| Parameter | Influence on Regioselectivity | Rationale |
| Solvent | Can dramatically alter the isomeric ratio. Fluorinated alcohols often favor one isomer.[13] | Solvents can stabilize one transition state over another through hydrogen bonding or other non-covalent interactions.[13] |
| pH/Catalyst | Acid or base catalysis can influence which carbonyl is more readily attacked. | Protonation (acid catalysis) or enolate formation (base catalysis) alters the electrophilicity of the carbonyl carbons. |
| Substituents (Dicarbonyl) | Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack. | The inductive effect of the substituent directly modulates the partial positive charge on the carbonyl carbon. |
| Substituents (Hydrazine) | Steric bulk on the substituted nitrogen can disfavor attack at a sterically hindered carbonyl. | Minimization of steric clash in the transition state is a powerful directing force. |
Modern Variants and Catalytic Enhancements
While the Knorr synthesis is a workhorse, modern organic chemistry has introduced numerous refinements and alternative strategies:
-
In Situ Dicarbonyl Formation: To bypass the often-difficult isolation of 1,3-dicarbonyls, one-pot procedures have been developed where a ketone is first acylated to form the dicarbonyl, which is then immediately reacted with a hydrazine without isolation.[8][14][15][16] This approach is fast, general, and allows access to previously inaccessible pyrazoles.[14][17]
-
Metal Catalysis: Transition metals like copper, iron, and ruthenium are now used to catalyze pyrazole formation under milder conditions and with greater efficiency.[17][18] For example, copper-catalyzed procedures can facilitate the condensation at room temperature, a significant improvement over traditional methods requiring heat.[17]
-
Synthesis from Hydrazones: An alternative strategy involves the reaction of N-monosubstituted hydrazones with compounds like nitroolefins or electron-deficient olefins, often proceeding through a [3+2] cycloaddition mechanism.[15][19]
Chapter 3: Protocol Deep Dive: Regioselective Synthesis of Celecoxib
To illustrate the principles discussed, we will examine the synthesis of the COX-2 inhibitor, Celecoxib. This synthesis is a classic example of the Knorr condensation using an unsymmetrical dicarbonyl and a substituted hydrazine, where regioselectivity is a key consideration.[7][20][21]
The synthesis involves the cyclocondensation of 4,4,4-trifluoro-1-(4-tolyl)butane-1,3-dione with p-sulfonamidophenylhydrazine.[20]
Caption: Decision tree for selecting a pyrazole synthesis strategy.
Conclusion & Future Outlook
The synthesis of pyrazole heterocyles is a mature yet continuously evolving field. While the Knorr synthesis and its variants remain foundational, the future lies in the development of more efficient, selective, and sustainable methodologies. The rise of multicomponent reactions and late-stage C-H functionalization is empowering medicinal chemists to access novel chemical space with unprecedented speed and creativity. As our understanding of disease biology deepens, the demand for new, precisely tailored pyrazole-based therapeutics will only grow, ensuring that innovation in their synthesis will remain at the forefront of chemical science.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Taylor & Francis. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis. Available at: [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Auctores Online. Available at: [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). ResearchGate. Available at: [Link]
-
Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Knorr Pyrazole Synthesis. Organic Chemistry Division. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]
-
A one-step synthesis of pyrazolone. (2025). ResearchGate. Available at: [Link]
-
1-PHENYL-3-(3,4-METHYLENEDIOXY)PHENYL-5-(4-METHOXY)PHENYL PYRAZOLE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journals. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Available at: [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
Tautomeric Dynamics of Amino-Substituted Pyrazoles: Structural Determinants and Analytical Strategies
Executive Summary
For researchers in medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in kinase and GPCR inhibitor design.[1][2] However, the utility of amino-substituted pyrazoles is frequently compromised by annular tautomerism —the rapid migration of the proton between ring nitrogens (
This guide addresses the critical distinction between 3-amino-
The Tautomeric Landscape: 3-Amino vs. 5-Amino
In
-
The 3-Amino Form (
-pyrazol-3-amine): The amino group is adjacent to the imine-like nitrogen ( ).[4] This form is generally stabilized in the gas phase and non-polar solvents. -
The 5-Amino Form (
-pyrazol-5-amine): The amino group is adjacent to the amine-like nitrogen ( , the ).[4] This form often possesses a higher dipole moment and can be stabilized by polar protic solvents. -
The Imino Form: A third theoretical tautomer involves the migration of a proton from the exocyclic amino group to the ring, forming an imino-dihydro-pyrazole.[3] While often energetically unfavorable (>10 kcal/mol higher in energy), it cannot be ignored in crystal engineering or specific enzymatic pockets.
Visualization: Tautomeric Equilibrium Pathways
The following diagram illustrates the proton transfer mechanisms connecting these forms.
Caption: Annular tautomerism between 3-amino and 5-amino forms occurs via rapid proton exchange, while the imino form represents a higher-energy state.
Thermodynamic & Kinetic Drivers[5]
Substituent Effects (Electronic)
The equilibrium constant
-
Electron-Donating Groups (EDGs): Substituents like
or tend to stabilize the 3-amino tautomer. -
Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,
, ) at position 4 increase the acidity of the ring and can shift the equilibrium toward the 5-amino form to maximize dipole stabilization or intramolecular H-bonding.
Solvent Effects
Solvent polarity is the external switch for tautomeric preference.
-
Chloroform/Benzene: Low dielectric constants favor the less polar 3-amino form.
-
DMSO/Methanol: High dielectric constants and H-bond accepting capabilities stabilize the more polar 5-amino species.
Data Summary: Solvent Influence on Stability
| Solvent | Dielectric Constant (
Analytical Characterization Protocol
Distinguishing these forms requires overcoming the "fast exchange" timescale of NMR. At room temperature, signals often coalesce, showing an average structure.
The "Gold Standard" NMR Workflow
To rigorously define the tautomeric ratio, researchers must employ Variable Temperature (VT) NMR combined with
Step-by-Step Methodology:
-
Solvent Selection: Prepare samples in both
(non-polar baseline) and (polar baseline) to bracket the equilibrium range. -
Temperature Gradient:
-
Acquire
NMR at 298 K. -
Cool sample to ~200 K (using solvents like
or if necessary) to reach the slow exchange regime . -
Success Metric: Coalesced signals split into distinct peaks for
and protons.
-
-
HMBC/HSQC:
-
This is the definitive method. The pyridine-like nitrogen (
) typically resonates around -60 to -80 ppm (relative to nitromethane), while the pyrrole-like nitrogen ( ) resonates around -170 to -230 ppm . -
In the 3-amino form, the amino group (
) shows correlations to the (imine-like) nitrogen. -
In the 5-amino form, the amino group correlates to the
(amine-like) nitrogen.
-
Crystallography vs. Solution State
Warning: Do not rely solely on X-ray crystal structures. Crystallization selects the tautomer that packs best in the lattice (often driven by intermolecular H-bond networks), which may differ from the bioactive solution conformer.
Visualization: Analytical Decision Tree
Caption: Workflow for determining tautomeric equilibrium constants (
Implications for Drug Design (Kinase Inhibitors)
In kinase inhibitor design, the pyrazole often acts as the "hinge binder," forming H-bonds with the backbone of the ATP binding site.
-
The Mismatch Risk: If a protein pocket requires a Hydrogen Bond Donor (HBD) at position 1 and a Hydrogen Bond Acceptor (HBA) at position 2, the 5-amino tautomer might be the required bioactive species.
-
Energetic Penalty: If the ligand prefers the 3-amino form in solution by 2 kcal/mol, the binding affinity (
) will be penalized by this energy cost required to switch tautomers upon binding. -
Strategy: To lock the conformation, medicinal chemists often methylate the ring nitrogen. However,
-methylation creates distinct regioisomers ( -methyl-3-amino vs. -methyl-5-amino) that do not interconvert, permanently fixing the steric and electronic landscape.
References
-
Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006).[5] The use of NMR spectroscopy to study tautomerism.[3][5][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 269-321.
-
Alkorta, I., & Elguero, J. (2021). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(15), 4613.
-
Cornago, P., et al. (2009).[11] The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33, 125-135.[11]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of tautomerism in 3(5)-substituted pyrazoles. Journal of Molecular Structure, 1130, 961-968.
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Chemical Reviews, 110(10), 5714-5789.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. semanticscholar.org [semanticscholar.org]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate for agrochemical research
Application Note: Strategic Utilization of Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate in Next-Gen Agrochemical Synthesis
Part 1: Chemical Context & Strategic Value
1.1 The Scaffold Hopping Advantage this compound represents a sophisticated "linker-equipped" pharmacophore designed for the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole and Cyantraniliprole).
Unlike simple methyl- or phenyl-substituted pyrazoles, this molecule introduces a branched lipophilic tail (the 2-pentanoate moiety) at the N1 position. This structural modification serves three critical functions in hit-to-lead optimization:
-
Lipophilicity Modulation (LogP): The pentanoate chain adjusts the partition coefficient, enhancing cuticular penetration in target pests (Lepidoptera).
-
Stereochemical Complexity: The C2 position of the pentanoate chain is chiral. Introducing chirality at the N1-tail is a proven strategy to increase binding selectivity for insect RyRs over mammalian counterparts.
-
Dual-Functional Handle: The molecule possesses two orthogonal reactive sites:
-
C3-Amine: A nucleophile ready for coupling with functionalized anthranilic acids to form the primary diamide bridge.
-
Ester Moiety: A "masked" acid or hydrogen-bond acceptor that can be hydrolyzed or derivatized to tune water solubility.
-
1.2 The Regioselectivity Challenge The synthesis of this intermediate hinges on the N-alkylation of 3-aminopyrazole. Due to annular tautomerism, alkylation can occur at either N1 or N2.
-
Target: N1-alkylation (leads to the bioactive 3-amino isomer).
-
Impurity: N2-alkylation (leads to the 5-amino isomer, typically inactive).
-
Control Strategy: This protocol utilizes kinetic control via solvent polarity and base selection to maximize the N1:N2 ratio.
Figure 1: Critical workflow for isolating the bioactive N1-alkylated pyrazole scaffold.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis
Objective: Synthesize this compound with >95% regioisomeric purity.
Materials:
-
3-Amino-1H-pyrazole (CAS: 1820-80-0)
-
Ethyl 2-bromopentanoate (CAS: 26638-43-7)
-
Cesium Carbonate (
) - Preferred over for solubility effect. -
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1H-pyrazole (1.0 eq, 20 mmol) in anhydrous DMF (10 volumes).
-
Base Addition: Add
(1.2 eq) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole ring.-
Expert Insight: Although NaH is a stronger base,
in DMF often yields better N1/N2 ratios for 3-aminopyrazoles due to the "cesium effect" and milder conditions, preventing dialkylation of the exocyclic amine.
-
-
Alkylation: Cool the mixture to 0°C. Add ethyl 2-bromopentanoate (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Stop Point: Reaction is complete when the starting pyrazole is consumed.
-
-
Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2x), dry over
, and concentrate in vacuo. -
Purification: The crude residue contains both N1 and N2 isomers. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).
-
Identification: The N1-isomer (Target) typically elutes second (more polar) due to the accessible primary amine, whereas the N2-isomer is often less polar. Verify by NOESY NMR: Look for a correlation between the pyrazole C5-H and the alpha-proton of the pentanoate chain.
-
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome (B) |
| Base | Higher Yield (+15%) | ||
| Solvent | Acetone | DMF | Improved Regioselectivity (N1:N2 > 8:1) |
| Temp | Reflux (56°C) | 0°C to RT | Reduced Poly-alkylation |
Protocol B: Downstream Application (Diamide Coupling)
Objective: Utilize the scaffold to synthesize a Chlorantraniliprole analog.
Workflow:
-
Activation: React a substituted 2-amino-5-chloro-3-methylbenzoic acid with methanesulfonyl chloride to form the benzoxazinone intermediate (a reactive cyclic anhydride equivalent).
-
Coupling: Dissolve the This compound (from Protocol A) in Acetonitrile. Add the benzoxazinone intermediate.
-
Mechanism: The exocyclic amine of the pyrazole attacks the carbonyl of the benzoxazinone, opening the ring to form the diamide bond.
Figure 2: Mechanism of Action (MoA) for the final agrochemical derived from the pyrazole scaffold.
Part 3: Biological Evaluation (Self-Validating Protocol)
To validate the efficacy of the synthesized derivatives, a standard Leaf Dip Bioassay is required.
Target Organism: Spodoptera frugiperda (Fall Armyworm) - Third instar larvae.[1]
Protocol:
-
Solution Prep: Dissolve the final compound in DMSO to create a 10,000 ppm stock. Dilute with water (+0.1% Triton X-100) to test concentrations (e.g., 200, 100, 50, 10, 1 ppm).
-
Leaf Dipping: Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.
-
Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3x.
-
Scoring: Assess mortality at 72 hours.
-
Valid Check: Control mortality (solvent only) must be <5%.
-
Calculation: Determine LC50 using Probit analysis.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Moisture in DMF | Use freshly distilled DMF or molecular sieves. |
| Poor Regioselectivity (1:1) | High Reaction Temp | Keep reaction at 0°C during addition; warm slowly. |
| No Bioactivity | Wrong Isomer Isolated | Re-verify NMR. N1-isomer has distinct NOE between Ring-H and Tail-H. |
References
-
Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters.
-
Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters.
-
Fichez, J., et al. (2012). "Recent advances in aminopyrazoles synthesis and functionalization." Journal of Heterocyclic Chemistry.
-
Troczka, B. J. (2015).[3] "Ryanodine receptors: next generation of insecticide targets." Rothamsted Repository.
-
Wang, B. L., et al. (2013). "Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles." Journal of Agricultural and Food Chemistry.
Sources
Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles: A Detailed Guide to Methodologies and Protocols
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] These fused N-heterocyclic systems are of great interest to researchers in drug development due to their diverse pharmacological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and antiviral compounds.[3][4] The structural resemblance of pyrazolo[1,5-a]pyrimidines to purine bases found in DNA and RNA allows them to interact with a wide range of biological targets.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methodologies for synthesizing pyrazolo[1,5-a]pyrimidines from readily available aminopyrazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key synthetic transformations.
Core Synthetic Strategy: The Cyclocondensation Approach
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-bielectrophilic compound.[1][2] The aminopyrazole acts as a binucleophile, with the endocyclic nitrogen (N1) and the exocyclic amino group participating in the formation of the new pyrimidine ring. The choice of the 1,3-bielectrophile allows for a high degree of structural diversity in the final product.[2]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Methodology 1: Reaction with 1,3-Dicarbonyl Compounds
The condensation of aminopyrazoles with 1,3-dicarbonyl compounds, such as acetylacetone or other β-diketones, is a classic and robust method for preparing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[6][7]
Mechanism and Rationale
The reaction typically proceeds under acidic conditions, often using acetic acid as both the solvent and catalyst.[3] The initial step involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic pyrazolo[1,em]pyrimidine ring system. The use of acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8]
Caption: Mechanistic steps for the reaction with 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine
This protocol is adapted from a general procedure for the condensation of 5-aminopyrazoles with β-diketones.[7][9]
Materials:
-
5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (or similar aminopyrazole)
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 5-aminopyrazole derivative (10 mmol) in glacial acetic acid (25-30 mL).
-
Add acetylacetone (12 mmol, 1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum to obtain the 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like a DMF/water mixture.[10]
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.
Methodology 2: Reaction with β-Ketoesters
The reaction of aminopyrazoles with β-ketoesters, such as ethyl acetoacetate, is a highly effective method for producing pyrazolo[1,5-a]pyrimidin-7-ones.[1][8] This reaction often exhibits excellent regioselectivity.
Mechanism and Regioselectivity
Similar to the reaction with β-diketones, this condensation is typically acid-catalyzed. The exocyclic amino group of the aminopyrazole preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl. Following this initial attack, intramolecular cyclization occurs via the endocyclic pyrazole nitrogen attacking the ester carbonyl, with subsequent elimination of an alcohol (e.g., ethanol). This sequence of events leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-one regioisomer.[8] Microwave irradiation has been shown to be an effective technique for promoting this reaction, often leading to shorter reaction times and improved yields.[3]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This protocol is a generalized procedure based on microwave-assisted synthesis methods.[1][3]
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (1.0 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (for washing)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial, add the 5-aminopyrazole derivative (1.0 mmol) and the β-ketoester (1.0 mmol).
-
Add glacial acetic acid (0.5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid is collected by filtration.
-
Wash the product with cold ethanol to remove impurities.
-
Dry the purified pyrazolo[1,5-a]pyrimidinone under vacuum.
Trustworthiness: The use of microwave synthesis often leads to cleaner reactions with fewer byproducts, simplifying the purification process.[3] The regioselectivity of this reaction is generally high, leading to the preferential formation of the pyrimidin-7-one isomer.
Methodology 3: Reaction with Enaminones
Enaminones are versatile 1,3-bielectrophilic synthons for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][10] They allow for the introduction of a wide variety of substituents at the 5- and 7-positions of the final product.
Mechanism and Control
The reaction of an aminopyrazole with an enaminone involves an initial aza-Michael addition of the exocyclic amino group to the β-carbon of the enaminone, followed by cyclization and elimination of a secondary amine (e.g., dimethylamine).[11] The reaction is typically carried out in a high-boiling solvent such as acetic acid or dioxane, often under reflux conditions.[6][10]
Caption: Experimental workflow for synthesis using enaminones.
Experimental Protocol: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol is based on the work of Attia et al.[10]
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g)
-
Appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone) (10 mmol)
-
Glacial Acetic Acid (25 mL)
-
Ethanol (for washing)
-
Dimethylformamide (DMF) and water (for recrystallization)
Procedure:
-
Combine the 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) and the corresponding enaminone (10 mmol) in a 50 mL round-bottom flask.
-
Add glacial acetic acid (25 mL) to the flask.
-
Heat the mixture at reflux for 3 hours.
-
After the reflux period, allow the solution to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Rinse the solid with ethanol.
-
Dry the product.
-
Purify the crude product by crystallization using a dimethylformamide-water mixture to yield the pure pyrazolo[1,5-a]pyrimidine.
Methodology 4: Reaction with Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) can also serve as 1,3-bielectrophiles for the synthesis of 5,7-diarylpyrazolo[1,5-a]pyrimidines.[12] This reaction often requires an oxidative step to form the final aromatic product.
Mechanism and Key Considerations
The reaction likely proceeds through a Michael addition of the aminopyrazole to the enone system of the chalcone, followed by cyclization. The resulting dihydropyrazolo[1,5-a]pyrimidine intermediate is then oxidized to the final aromatic product. This oxidation can be achieved using an oxidizing agent such as potassium persulfate (K₂S₂O₈).[12]
Experimental Protocol: Multigram Scale Synthesis of 3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from a multigram scale synthesis procedure.[12]
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate (7 mmol, 1.09 g)
-
Chalcone (1,3-diphenylprop-2-en-1-one) (7 mmol, 1.46 g)
-
NaF-Alumina catalyst (0.35 g)
-
Potassium persulfate (K₂S₂O₈) (7 mmol, 1.89 g)
-
Tubular reaction vessel (35 mL)
Procedure:
-
Combine ethyl 5-amino-1H-pyrazole-3-carboxylate (7 mmol), chalcone (7 mmol), NaF-Alumina catalyst (0.35 g), and potassium persulfate (1.89 g) in a 35 mL tubular reaction vessel.
-
The specific reaction conditions (e.g., solvent-free, heating) should be optimized based on the original literature.[12]
-
After the reaction is complete, the crude product is isolated.
-
Purification is typically achieved through column chromatography or recrystallization to yield the pure 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Data Summary: Comparison of Methodologies
| Methodology | 1,3-Bielectrophile | Typical Conditions | Product Type | Advantages | References |
| 1 | 1,3-Diketones | Acetic acid, reflux | 5,7-Disubstituted | Robust, well-established | [6][7][9] |
| 2 | β-Ketoesters | Acetic acid, reflux or microwave | Pyrimidin-7-ones | High regioselectivity, fast with MW | [1][3][8] |
| 3 | Enaminones | Acetic acid or dioxane, reflux | Variably substituted | High versatility in substituents | [6][10][11] |
| 4 | Chalcones | Catalyst, oxidation step | 5,7-Diaryl | Access to diverse aryl substitutions | [12] |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles via cyclocondensation with 1,3-bielectrophiles remains a cornerstone of heterocyclic chemistry. The choice of methodology allows for tailored synthesis of a vast array of derivatives with diverse substitution patterns. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and yield, contributing to more efficient and greener chemical processes.[3][13] As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this important heterocyclic scaffold will remain an active area of research.
References
-
Elkholy, A., Al-Qalaf, F., & Elnagdi, M.H. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003. [Link]
-
Shaaban, O. G., & Ali, M. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 15(12), 9049-9059. [Link]
-
Ríos-Gutiérrez, M., & Marín-Luna, M. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4319. [Link]
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 1-20. [Link]
-
Abdel-Maksoud, M. S. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Journal of Chemical Reviews, 3(4), 302-334. [Link]
-
Das, B., Boruah, H., & Deka, D. C. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/nonsymmetric Alkynes. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]
-
Abbas, E. M. H., El-Sayed, N. N. E., & Ahmed, H. M. (2020). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]
-
Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Research on Chemical Intermediates, 42(10), 7235-7246. [Link]
-
Abdel-Moneim, M. I., & Hanafy, F. I. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2139-2146. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-280. [Link]
-
Senga, K., Novinson, T., Wilson, H. R., & Robins, R. K. (1980). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 23(8), 943-945. [Link]
-
Khalafi-Nezhad, A., & Mohammadi, S. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(6), 62-72. [Link]
-
Pérez-Picaso, L., Tlahuext-Aca, A., & Herrera, F. G. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16327-16335. [Link]
-
Mukhtar, A. A., Hassan, A. S., Abdel-Monem, M. I., & Elgemeie, G. H. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104212. [Link]
-
Fodor, T., Kádár, D., Illyés, E., Szabó, I., Boros, S., Szánti-Pintér, E., ... & Orfi, L. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8415. [Link]
-
Li, Y., Zhang, D., Wang, Y., Sun, M., Zhang, L., & Liu, H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1243. [Link]
-
Ugwah, J. O., Terungwa, A. A., & O’Connor, K. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1864. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 13. pp.bme.hu [pp.bme.hu]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
Ticket ID: PUR-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting purification, regioisomer separation, and stability for N-alkylated aminopyrazoles.
Executive Summary
Welcome to the Technical Support Center. You are likely synthesizing ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate via the
This specific workflow presents three critical challenges:
-
Regioselectivity: The formation of the undesired
-isomer (ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate). -
Chromatographic Behavior: The free primary amine (
) causes severe tailing on standard silica gel. -
Ester Stability: The ethyl ester moiety is susceptible to hydrolysis under basic workup conditions.
This guide provides field-proven protocols to isolate your target compound with
Module 1: The Regioisomer Crisis (Ticket #001)
User Issue: "I see two spots on TLC with very similar Rf values. NMR suggests a mixture of isomers.[1] How do I separate them?"
Root Cause Analysis
3-Aminopyrazole exists in tautomeric equilibrium. Alkylation with ethyl 2-bromopentanoate occurs at both nitrogen atoms, yielding two regioisomers:
-
Target (
-alkyl): this compound. -
Impurity (
-alkyl): Ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate.
The
Diagram: Regioselectivity & Workflow
Caption: Workflow for handling regioisomeric mixtures during synthesis.
Troubleshooting Protocol
1. Optimization of Mobile Phase
Standard Hexane/EtOAc gradients often fail to separate these isomers due to the polar amine dragging the spots. Switch to a Dichloromethane (DCM) / Methanol system.
-
Recommended Gradient: 0%
5% MeOH in DCM. -
Critical Additive: You must add 0.5% to 1% concentrated Ammonium Hydroxide (
) or Triethylamine ( ) to the mobile phase. This deactivates the silica silanols, sharpening the peaks and allowing the subtle difference in polarity between the and isomers to resolve.
2. Identification (The "Fingerprint" Check)
Before pooling fractions, verify the isomer identity using
-
Target (
-alkyl): The pyrazole protons (H-4 and H-5) typically appear as doublets with . -
Impurity (
-alkyl): Often shows slightly different coupling constants ( ) or distinct shifts due to the proximity of the ester group to the amine. -
Definitive Proof: Run a 1D-NOE experiment. Irradiate the alkyl chain's
-proton.-
If you see enhancement of the pyrazole H-5 , it is the
-isomer (Target). -
If you see enhancement of the amine (
) , it is the -isomer (Impurity).
-
Module 2: Tailing & Yield Loss (Ticket #002)
User Issue: "My product streaks on the column, and I'm losing mass. The silica at the top of the column turns yellow."
Technical Explanation
The 3-amino group is basic (
Solution Matrix
| Method | Protocol | Pros | Cons |
| Amine Modifier | Add 1% | Cheap, effective for tailing. | |
| Ammonia Modifier | Add 1% | Excellent peak shape; volatile. | Immiscible with pure Hexane (requires DCM/MeOH). |
| Functionalized Silica | Use Amine-Functionalized (KP-NH) silica cartridges. | Best separation ; no additives needed; protects acid-sensitive esters. | Higher cost per cartridge. |
Recommendation: For this specific ester, use KP-NH silica if available. It prevents the basicity of the amine from interacting with the stationary phase and eliminates the need for basic additives that could risk ester hydrolysis.
Module 3: Stability & Storage (Ticket #003)
User Issue: "The oil became a solid gum after a week, and the NMR shows a new set of peaks."
Risk Factors
-
Ester Hydrolysis: The "pentanoate" ester is labile. If your workup involved strong bases (NaOH) or if the product was stored in wet solvents, it will hydrolyze to the carboxylic acid (zwitterionic form).
-
Oxidation: Primary aminopyrazoles are electron-rich and prone to air oxidation, turning dark brown/black over time.
Preservation Protocol
-
Workup: Use saturated
or for quenching. Never use or . -
Drying: Dry organic layers over
(Sodium Sulfate) rather than (which can be slightly acidic/Lewis acidic). -
Storage: Store the purified compound under Argon/Nitrogen at
. If it is an oil, consider converting it to the HCl salt (using 1M HCl in ether) for long-term solid-state stability, provided the ester survives the acidification.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound?
A: generally, No. Aminopyrazoles with ester side chains have high boiling points and are thermally unstable. Kugelrohr distillation might work under high vacuum (
Q: Why is my yield low (<40%)?
A: Check the aqueous layer of your extraction. Aminopyrazoles can be water-soluble, especially if the pH is low (protonated amine). Ensure the aqueous layer pH is adjusted to
Q: Can I use crystallization instead of chromatography?
A: Yes, if the impurity profile allows. Try dissolving the crude oil in a minimum amount of hot Ethyl Acetate and adding Hexane dropwise until cloudy. Cool slowly to
References
-
Regioselectivity in Pyrazole Alkylation
-
Mechanism & Selectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2] The Journal of Organic Chemistry, 2022.
-
-
Chromatographic Techniques for Amines
-
Amine-Functionalized Silica: "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Technical Notes.
-
-
General Synthesis of Aminopyrazoles
-
Isomer Characterization
Sources
- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solubility optimization for pyrazole compounds in organic solvents
Technical Support Center: Pyrazole Solubility Optimization Authorized Guide for Research & Process Chemistry
Welcome to the Pyrazole Chemistry Support Hub
Ticket Scope: Solubility optimization, solvent selection, and thermodynamic troubleshooting for 1H-pyrazole and N-substituted derivatives. User Level: Advanced (Medicinal Chemists, Process Engineers).
Module 1: The Core Problem (Diagnostics)
Q: Why do my pyrazole compounds exhibit unexpectedly high melting points and poor solubility in common organic solvents?
A: The "Lattice Energy Trap." Unsubstituted pyrazoles (containing a free N-H) possess a dual nature: they act as both hydrogen bond donors (N1-H) and acceptors (N2). In the solid state, this leads to the formation of extensive intermolecular hydrogen bond networks (dimers or catemers), significantly increasing the crystal lattice energy.
-
Thermodynamic Consequence: To dissolve the compound, the solvent must overcome this high lattice enthalpy (
). If the solvation enthalpy ( ) cannot compensate for the energy required to break the crystal lattice, solubility remains low. -
Structural Indicator: Compare your 1H-pyrazole to its N-methylated analog. If the N-methyl version melts 50°C+ lower and dissolves easily, your issue is lattice energy, not just lipophilicity.
Q: How does N-substitution affect my solvent choice?
A: It inverts the solubility profile.
-
1H-Pyrazoles (N-H): Require polar solvents with high hydrogen bond accepting capability (e.g., DMSO, DMF, Methanol) to disrupt the N-H...N intermolecular bonds.
-
1-Substituted Pyrazoles (N-R): The H-bond donor is removed. These compounds behave more like standard lipophilic aromatics. They become significantly more soluble in aprotic solvents (DCM, Ethyl Acetate, Toluene) but less soluble in aqueous mixtures due to increased LogP (lipophilicity).
Module 2: Solvent Selection Strategy (Hansen Parameters)
Technical Directive: Do not rely solely on "Like Dissolves Like." Use Hansen Solubility Parameters (HSP) for precise matching.
Pyrazoles have a unique HSP signature characterized by high polarity (
Table 1: Solvent Recommendations based on Pyrazole Sub-Type
| Solvent Class | Representative Solvents | HSP Match | Best For... |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Universal Solvents. Best for high-melting 1H-pyrazoles. Excellent for disrupting dimers. |
| Polar Protic | Methanol, Ethanol, iPrOH | High | Crystallization. Good solubility at high temps; poor at low temps (ideal for recrystallization). |
| Esters/Ketones | Ethyl Acetate, Acetone | Mod. | Extraction/Workup. Best for N-substituted pyrazoles (e.g., Celecoxib). |
| Chlorinated | DCM, Chloroform | High | Chromatography. Good for N-substituted forms; often poor for high-melting 1H-pyrazoles. |
| Hydrocarbons | Toluene, Hexane | Low | Anti-Solvents. Use to force precipitation of pyrazoles from polar solutions. |
Critical Insight: For Celecoxib (a classic pyrazole drug), solubility follows the order: Ethyl Acetate > Acetonitrile > Methanol > Isopropanol > Toluene .[1][2] This confirms that matching the dipole/H-bonding parameters (Ethyl Acetate) is superior to using protic solvents (Methanol) for complex pyrazoles [1].
Module 3: Optimization Workflow & Visualizations
Workflow 1: The Solubility Decision Tree
Figure 1: Decision matrix for selecting initial solvents and optimization strategies based on pyrazole substitution patterns.
Module 4: Advanced Troubleshooting Protocols
Protocol A: Cosolvent Optimization (The Jouyban-Acree Approach)
When a single solvent fails, binary mixtures often exhibit a "solvency maximum" where solubility is higher than in either pure solvent.
Target: Optimization of Celecoxib-like derivatives. Recommended System: Ethanol + Water or Ethanol + Ethyl Acetate.[1]
-
Prepare Stock: Weigh excess pyrazole compound into 5 vials.
-
Solvent Blends: Prepare binary mixtures of Ethanol:Water at ratios (0:1, 0.25:0.75, 0.5:0.5, 0.75:0.25, 1:0).
-
Equilibration: Shake at 25°C for 24-48 hours (See Protocol B).
-
Analysis: Filter and analyze supernatant via HPLC/UV.
-
Modeling: Fit data to the Jouyban-Acree Model [2]:
(Where is mole fraction solubility, is solvent fraction, and are interaction constants).-
Why? This model mathematically predicts the peak solubility ratio, saving you from testing every possible combination.
-
Protocol B: Accurate Solubility Measurement (Shake-Flask Method)
The Gold Standard for generating thermodynamic data.
Materials:
-
Thermostated shaker bath (control
0.1°C). -
0.45
m PTFE syringe filters (Nylon for aqueous). -
HPLC/UV-Vis spectrophotometer.
Step-by-Step:
-
Saturation: Add compound to the solvent until a visible solid sediment remains (supersaturation).
-
Agitation: Shake at target temperature (e.g., 298.15 K) for 72 hours .
-
Note: Pyrazoles can form metastable polymorphs. 72 hours ensures conversion to the stable thermodynamic form.
-
-
Sedimentation: Stop shaking and allow solids to settle for 2 hours at the same temperature.
-
Sampling: Withdraw supernatant using a pre-warmed syringe (to prevent precipitation in the needle).
-
Filtration: Filter immediately into a tared vial.
-
Quantification: Dilute with mobile phase and quantify against a standard curve.
Module 5: Salt Formation (The "Nuclear Option")
Q: Can I just make a salt to improve solubility? A: Only if you use a strong enough acid.
Pyrazoles are extremely weak bases (pKa of conjugate acid
-
Weak Acids (Acetic, Citric): Will NOT form stable salts. They will dissociate in solution, precipitating the free base.
-
Strong Acids (HCl, H₂SO₄, Methanesulfonic acid): Required to protonate the pyridine-like nitrogen (N2).
-
Risk: Pyrazolium salts are often highly hygroscopic. Ensure humidity control during isolation.
References
-
Thermodynamic solubility of celecoxib in organic solvents. Source: Royal Society of Chemistry (CrystEngComm). Data: Solubility order establishes Ethyl Acetate > Acetonitrile > Alcohols for pyrazole-sulfonamides. URL:[Link]
-
In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Source: Journal of Pharmacy & Pharmaceutical Sciences. Data: Validates the log-linear model for cosolvent optimization in nitrogenous heterocycles. URL:[Link]
-
Hansen Solubility Parameters: A User's Handbook.
=20.2, =10.4, =12.4). URL:[Link] -
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Source: Journal of Chemical Thermodynamics (via ResearchGate). Data: Demonstrates the Apelblat model utility for alkyl-pyrazoles. URL:[Link]
Sources
managing side-products in Knorr pyrazole synthesis
Technical Support Center: Knorr Pyrazole Synthesis Optimization Subject: Advanced Control of Side-Products & Regioisomers Ticket ID: KPS-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub. If you are here, your Knorr synthesis likely yielded a "crude oil" containing a mixture of regioisomers, uncyclized hydrazones, or oligomeric azines rather than the pristine white solid promised by the literature.
The Knorr reaction (1,3-dicarbonyl + hydrazine) is deceptively simple. In reality, it is a competition between kinetic and thermodynamic pathways. Success requires managing three critical variables: Nucleophilicity differentials (on the hydrazine), Electrophilicity differentials (on the dicarbonyl), and Proton transfer rates (solvent/catalyst).
This guide prioritizes the elimination of side-products through front-end reaction engineering rather than back-end purification.
Diagnostic Workflow: Identify Your Impurity
Before optimizing, confirm the identity of your side-product. Use this decision tree to categorize your issue.
Figure 1: Diagnostic logic for categorizing Knorr synthesis failures based on LCMS/NMR data.
Troubleshooting Module: Regioselectivity (The Major Issue)
The Problem: When reacting a substituted hydrazine (
Mechanistic Divergence
Figure 2: Mechanistic bifurcation in Knorr synthesis. Path selection is governed by solvent and pH.[3]
Solution Strategy: The "Solvent Switch"
Recent literature and internal validations confirm that fluorinated alcohols are the most powerful tool for flipping regioselectivity. They act as hydrogen-bond donors, activating specific carbonyls and stabilizing intermediates [6][7].
| Variable | Condition | Favored Outcome | Mechanism |
| Solvent | Ethanol (Protic) | Mixed / 1,5-isomer | General solvation; minimal activation. |
| Solvent | HFIP or TFE (Fluorinated) | 1,3-isomer (High Selectivity) | Strong H-bonding activates the carbonyl, favoring attack by the more nucleophilic terminal |
| pH | Acidic (HCl/AcOH) | 1,5-isomer | Protonation of the most basic hydrazine nitrogen (terminal) deactivates it, forcing attack by the internal nitrogen. |
| pH | Basic | 1,3-isomer | Both nitrogens are free; the less sterically hindered terminal |
Expert Insight: If you are using methylhydrazine and need the 1-methyl-3-substituted isomer, switch your solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) . This often boosts the ratio from 2:1 to >20:1 without changing reagents [6].
Troubleshooting Module: Stalled Intermediates
The Problem: LCMS shows a peak at
Corrective Actions:
-
Increase Acidity: The dehydration step is acid-catalyzed. If running neutral, add 5–10% Acetic Acid or TFA.
-
Dean-Stark Trap: If the reaction is reversible, water must be physically removed (use Toluene at reflux).
-
Microwave Irradiation: For sterically hindered diketones (e.g., t-butyl groups), microwave heating at 120°C for 10-20 mins overcomes the activation energy barrier more effectively than reflux [5].
Troubleshooting Module: Azines & Oligomers
The Problem: Formation of sticky, insoluble solids or multiple peaks with mass
Protocol Fix: Always add the dicarbonyl dropwise to the hydrazine solution , ensuring the hydrazine is always in local excess during the addition phase.
Validated Experimental Protocols
Protocol A: Standard Regio-Controlled Synthesis (Fluorinated Solvent Method)
Best for: Maximizing 1,3-selectivity with substituted hydrazines.
-
Preparation: In a round-bottom flask, dissolve substituted hydrazine (1.1 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).
-
Addition: Cool to 0°C. Add the unsymmetrical 1,3-dicarbonyl (1.0 equiv) dropwise over 10 minutes.
-
Why? Low temp favors the kinetic product (attack by the most nucleophilic nitrogen).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Check LCMS. If intermediate hydrazone persists, heat to 60°C.
-
-
Workup: Evaporate TFE (recoverable/recyclable). The residue is often the pure regioisomer.
-
Purification: If necessary, flash chromatography (Hexane/EtOAc).
Protocol B: The "Force" Method (Microwave)
Best for: Sterically hindered substrates or stalled intermediates.
-
Preparation: Combine 1,3-dicarbonyl (1.0 mmol) and hydrazine salt (1.2 mmol) in a microwave vial.
-
Solvent: Add Ethanol (3 mL) and Acetic Acid (0.5 mL) .
-
Irradiation: Heat at 120°C for 15 minutes (high absorption setting).
-
Workup: Pour into ice water. The pyrazole often precipitates as a solid.[3] Filter and wash with water to remove acid.
FAQ: Separation of Isomers
Q: My reaction failed to be selective. How do I separate the 1,3 and 1,5 isomers?
A: These isomers often have very similar
-
Technique 1 (Chromatography): Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexane over 30 mins). Isomers usually elute closely; the 1,5-isomer (more sterically crowded) often elutes first due to a slightly lower dipole moment [1][3].
-
Technique 2 (Crystallization): If one isomer is a solid and the other an oil (common), dissolve the mixture in a minimal amount of hot ether/hexane and cool to -20°C. The symmetrical/higher melting isomer may crystallize out [8].
Q: How do I prove which isomer I have? A: 1D NMR is insufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Irradiate the N-Methyl (or N-Aryl) group.
-
1,5-isomer: You will see an NOE correlation to the substituent at position 5 (the group from the dicarbonyl).
-
1,3-isomer: You will see an NOE correlation to the proton at position 5 (the ring proton), or no correlation to the substituent at position 3 [1].
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. 4
-
Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry (RSC). 5
-
Column chromatography conditions for separating pyrazole isomers. BenchChem. 6
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. 7
-
Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link[1][3][8]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET. 9[3]
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. 1[1][8]
-
Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem. 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate
The following Technical Support Guide addresses the stability, handling, and troubleshooting of ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate . This document is designed for researchers and process chemists observing unexpected degradation or purity loss during synthesis and storage.[1]
Product Overview & Risk Profile
Compound: this compound
Class:
-
Chiral Center: The C2 position (alpha to ester) is chiral.[1]
-
Nucleophile: The primary amine at position 3 of the pyrazole.
-
Electrophile: The ethyl ester carbonyl.[1]
Executive Summary of Stability Risks: This molecule possesses an inherent "self-destruct" mechanism due to the proximity of the nucleophilic amine to the electrophilic ester. Unlike simple esters, this compound is prone to intramolecular cyclization (forming a bicyclic lactam) and rapid racemization due to the electron-withdrawing nature of the pyrazole ring.[1]
Part 1: Critical Stability Issues (Root Cause Analysis)
1. Spontaneous Intramolecular Cyclization
The most common "unknown impurity" observed in this system is the bicyclic lactam formed by the attack of the exocyclic amine on the ester carbonyl.
-
Mechanism: The 3-amino group attacks the ester carbonyl, displacing ethanol.[1]
-
Product: 2-propyl-4H-pyrazolo[1,5-a]pyrazin-6-one (or tautomer).[1]
-
Trigger: Promoted by basic conditions, heat, and prolonged storage in solution.[1]
2. Base-Catalyzed Racemization
The proton at the C2 position (alpha-proton) is significantly more acidic than in typical aliphatic esters.[1]
-
Reasoning: The adjacent carbonyl group and the electronegative N1-pyrazole nitrogen both stabilize the carbanion/enolate intermediate.
-
Consequence: Even weak bases (e.g., bicarbonate, dilute hydroxide) or polar protic solvents can induce racemization, leading to loss of enantiomeric excess (ee).[1]
3. Oxidative Instability
The electron-rich aminopyrazole moiety is susceptible to oxidation, leading to colored impurities (yellow/brown) and diazo-coupling byproducts if nitrite traces are present.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a new, less polar impurity growing in my HPLC chromatogram (RRT ~0.9-1.1). What is it? Diagnosis: This is likely the cyclic lactam (pyrazolo-pyrazinone derivative).[1] Why it happens: If the sample was left in solution (especially methanol or ethanol) at room temperature, or if the workup involved heating.[1] Solution:
-
Immediate: Store the compound as a solid, not in solution.
-
Corrective: Avoid heating above 40°C during solvent removal.[1] Use isopropyl alcohol (IPA) instead of primary alcohols if solution storage is temporary, as steric bulk slows nucleophilic attack (though cyclization is intramolecular, solvation affects conformation).[1]
Q2: My enantiomeric excess (ee) dropped from 98% to 85% after aqueous workup. Why?
Diagnosis: Racemization occurred during the pH adjustment or extraction.[1]
Why it happens: You likely used a base (like
-
Protocol Change: Quench reactions into acidic buffers (pH 4-5). Perform extractions quickly.
-
Drying: Never dry the organic layer with basic drying agents (like
); use or .[1]
Q3: The white solid turned yellow/brown after 1 week on the bench. Is it degraded? Diagnosis: Oxidation of the amino group.[1] Why it happens: Aminopyrazoles are electron-rich and air-sensitive.[1] Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: If the purity is still acceptable (>95%), a quick filtration through a short pad of silica (eluting with DCM/MeOH) can remove the colored oxidation products, which are usually highly polar.[1]
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the two primary failure modes: Cyclization (Irreversible) and Racemization (Reversible).[1]
Caption: Figure 1. Degradation map showing the irreversible cyclization pathway (Red) and the reversible racemization pathway (Yellow).
Part 4: Recommended Handling Protocols
Protocol A: Optimal Storage Conditions
To maximize shelf-life and maintain >98% purity:
| Parameter | Recommendation | Reason |
|---|---|---|
| Temperature | -20°C (Freezer) | Slows cyclization kinetics significantly.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the primary amine.[1] |
| State | Solid / Powder | Solution state accelerates intermolecular reactions and hydrolysis.[1] |
| Container | Amber Glass Vial | Protects from light-induced radical oxidation.[1] |
Protocol B: pH-Controlled Workup (Anti-Racemization)
Use this workflow when isolating the compound from a reaction mixture:
-
Cooling: Cool the reaction mixture to 0–5°C before quenching.
-
Quench: Pour into a pre-cooled 0.5 M Phosphate Buffer (pH 6.0) . Avoid using saturated bicarbonate (pH ~8.5).[1]
-
Extraction: Extract immediately with Ethyl Acetate or DCM.[1]
-
Washing: Wash organic layer once with brine.[1]
-
Drying: Dry over anhydrous
for <15 minutes. Filter and concentrate at <35°C .
Protocol C: Analytical Method (HPLC)
Standard C18 methods may co-elute the cyclic impurity.[1] Use these settings to separate species:
-
Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Kinetex Biphenyl).[1]
-
Mobile Phase A: 0.1% Ammonium Formate (pH 3.5).[1] Low pH suppresses the amine ionization slightly but keeps the ester stable.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Slow ramp (5% to 60% B over 20 mins) to resolve the cyclic lactam from the parent ester.
References
-
Elgemeie, G. H., et al. (2020).[1] Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E. Link
-
Supports the structural connectivity of N-alkylated 3-aminopyrazole esters and intramolecular H-bonding.[1]
-
-
BenchChem Technical Guide. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. Link[1]
- Provides comparative data on aminopyrazole ester hydrolysis and degradation p
-
Mague, J. T., et al. (2014).[1] Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica. Link
- Illustrates the hydrogen bonding and cyclization potential of amino-pyrazole deriv
-
PubChem Compound Summary. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. Link[1]
- Verifies the existence and properties of the homologous acetate deriv
Sources
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize pyrazole-4-carboxaldehydes—key intermediates in medicinal chemistry.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The Vilsmeier-Haack (V-H) reaction is an indispensable tool for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[3][4] For pyrazoles, this transformation typically occurs with high regioselectivity at the C4 position, leveraging the ring's inherent electronic properties.[1][5] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
While robust, the reaction is sensitive to a variety of parameters, from substrate reactivity to the strict exclusion of moisture. This guide addresses the most common challenges encountered in the lab, providing clear, actionable solutions grounded in mechanistic principles.
Core Principles: The Reaction Mechanism
Understanding the mechanism is critical for effective troubleshooting. The process unfolds in two main stages:
-
Formation of the Vilsmeier Reagent: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium salt, the active Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carboxaldehyde.[3][9]
Caption: The Vilsmeier-Haack reaction pathway for pyrazoles.
Troubleshooting Guide
This section is structured to address specific experimental failures. Each question represents a common problem, followed by an analysis of potential causes and a set of validated solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Analysis: A stalled reaction almost always points to one of two issues: an inactive Vilsmeier reagent or an insufficiently reactive pyrazole substrate.
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture and will readily decompose.[5]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Deactivated Pyrazole Ring: The success of the V-H reaction is highly dependent on the electronic nature of the pyrazole. Strong electron-withdrawing groups (EWGs) like -NO₂ or -CN on the pyrazole ring decrease its nucleophilicity, making the electrophilic attack much more difficult.[10]
-
Solution: For deactivated substrates, more forcing conditions are required. This includes increasing the reaction temperature (e.g., from room temperature to 70-120 °C) and using a larger excess of the Vilsmeier reagent.[10][11] Monitor the reaction by TLC to track the consumption of starting material before increasing the temperature incrementally.[5]
-
-
Insufficient Reagent Stoichiometry: For moderately reactive or deactivated substrates, an insufficient amount of the Vilsmeier reagent will result in incomplete conversion.
-
Solution: Increase the equivalents of both POCl₃ and DMF. While a 1.2-2 fold excess of POCl₃ may work for activated substrates, deactivated systems may require up to 4 equivalents of POCl₃ and 6 equivalents of DMF.[10]
-
-
Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require thermal energy, especially for less reactive pyrazoles.
Q2: The reaction mixture has turned into a dark, intractable tar. What happened?
Analysis: The formation of a dark, tarry residue is a classic sign of decomposition or polymerization, typically caused by poor temperature control.
Potential Causes & Solutions:
-
Reaction Overheating: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Uncontrolled addition of POCl₃ can cause a rapid temperature spike, leading to the decomposition of the reagent and starting materials.[5]
-
Impurities in Reagents: Impurities in the starting pyrazole or solvents can act as catalysts for unwanted side reactions and polymerization.
-
Solution: Use purified starting materials and high-purity anhydrous solvents. If the pyrazole is synthesized in-house, ensure it is thoroughly purified (e.g., by recrystallization or column chromatography) before use.[5]
-
Q3: My TLC shows multiple spots, indicating side products. How can I improve selectivity?
Analysis: The appearance of multiple products suggests either a lack of regioselectivity, side reactions on functional groups, or over-reaction.
Potential Causes & Solutions:
-
Hydroxyl Group Chlorination: If your pyrazole substrate contains a hydroxyl group (e.g., a pyrazol-5-one), the Vilsmeier reagent can act as both a formylating and a chlorinating agent, replacing the -OH with a -Cl atom.[11][14]
-
Solution: This is a known and often unavoidable side reaction with unprotected hydroxypyrazoles. To achieve only formylation, the hydroxyl group must be protected prior to the V-H reaction (e.g., as a benzyl or silyl ether).[11] Alternatively, the dual functionalization can be leveraged synthetically.[15]
-
-
Excessive Reagent or High Temperature: Overly harsh conditions, such as a large excess of the Vilsmeier reagent or excessively high temperatures, can sometimes lead to double formylation or other undesired reactions, especially with highly activated substrates.[5]
-
Solution: Optimize the stoichiometry. Begin with a smaller excess of the Vilsmeier reagent (e.g., 1.5 equivalents) and gradually increase if conversion is low. Similarly, run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
-
Reactive Substituents: Other functional groups on the pyrazole or its substituents can react with the Vilsmeier reagent. For example, activated methyl groups can also undergo formylation.[16]
-
Solution: Carefully analyze the structure of your starting material for alternative reactive sites. If present, a different synthetic route or the use of protecting groups may be necessary.
-
Caption: A decision-making workflow for troubleshooting the reaction.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with the Vilsmeier-Haack reaction?
-
A: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[5] The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which involves quenching the reaction with ice/water, is also highly exothermic and must be done slowly and carefully in a flask large enough to accommodate potential splashing.[5][7]
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-layer chromatography (TLC) is the most effective method. To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., NaHCO₃) and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on your TLC plate against a spot of the starting material.[5]
-
-
Q: Can I use other reagents besides POCl₃?
Data & Protocols
Table 1: Influence of Pyrazole Substituents on Reaction Conditions
The electronic nature of substituents on the pyrazole ring is the most critical factor determining the required reaction conditions.
| Substituent Type at C3/C5 | Examples | Ring Activity | Typical Reaction Temperature | Required Reagent Excess | Reference |
| Electron-Donating (EDG) | Alkyl, Alkoxy, -NH₂ | Activated | 0 °C to 70 °C | Low to Moderate (1.2-2 eq) | [5][18] |
| Neutral / Weakly Withdrawing | Phenyl, Halogen | Moderately Active | 60 °C to 90 °C | Moderate (2-3 eq) | [10][12] |
| Electron-Withdrawing (EWG) | -NO₂, -SO₂R, -CF₃ | Deactivated | 90 °C to 120 °C | High (3-4+ eq) | [10] |
Experimental Protocols
Protocol 1: Preparation of Vilsmeier Reagent (in situ)
This protocol describes the standard procedure for generating the reagent for immediate use.
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet. Ensure all glassware is flame-dried.
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF) (e.g., 4.0 eq).
-
Cool the stirred DMF to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2.0 eq) dropwise via the dropping funnel.
-
Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. The mixture will typically become a thick, white slurry.[5][7]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes before adding the substrate.
Protocol 2: General Formylation of a Substituted Pyrazole
-
Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous solvent (DCM or DMF can be used).[5]
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent (from Protocol 1) at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or heat as required (see Table 1).
-
Monitor the consumption of the starting material by TLC.[5]
Protocol 3: Reaction Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water (or a dilute NaHCO₃/NaOAc solution).[5][7]
-
Crucial: Carefully and slowly pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic.
-
Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
If a precipitate forms, collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
- BenchChem. (2025).
- Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- BenchChem. (2025).
- Grok. (n.d.). Vilsmeier reagent. Fact-checked last month.
- Semantic Scholar.
- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- ResearchGate. (n.d.). Synthesis of pyrazole-4-carbaldehyde 74.
- Kavale, M. S., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
- Academia.edu.
- Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent.
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research.
- Tumosienė, I., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- ResearchGate. (2026). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review).
- ResearchGate.
- da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Al-Ostath, A., et al. (2022).
- Enamine. (n.d.). Vilsmeier Reagent.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Google Patents. (2020). Method for preparing vilsmeier reagent.
- Semantic Scholar. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Chemistry Stack Exchange. (2021).
- ResearchGate.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Ali, M. F., et al. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology.
- Jesudason, P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
- Sahu, S. K., et al. (2013). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. growingscience.com [growingscience.com]
- 17. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 18. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Functionalization
A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are cornerstones in pharmaceuticals and materials science, but their unique electronic and steric properties often lead to the formation of undesired regioisomers, complicating synthesis and purification.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain precise control over your reactions and avoid the formation of regioisomeric mixtures.
Understanding the Root of the Problem: Pyrazole Reactivity
The regioselectivity of pyrazole functionalization is governed by a complex interplay of electronic and steric factors. The five-membered ring contains two adjacent nitrogen atoms: a pyrrole-like N1 (acidic) and a pyridine-like N2 (basic and nucleophilic).[1] This arrangement creates distinct reactivity at each position.
-
N-Functionalization: For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), tautomerism allows functionalization at either N1 or N2, a primary source of isomerism.[1]
-
C-Functionalization: The carbon atoms also exhibit different properties. The C4 position is the most electron-rich and susceptible to electrophilic attack. The C3 and C5 positions are more electron-deficient due to their proximity to the nitrogen atoms, making them targets for nucleophilic attack or directed metalation.[1][4]
Below is a diagram illustrating the key reactive sites and the factors that influence regiochemical outcomes.
Sources
Validation & Comparative
Structural Elucidation of Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate: A Comparative NMR Guide
Executive Summary & Problem Definition
In the development of pyrazole-based kinase inhibitors, the alkylation of 3-aminopyrazole is a critical yet chemically ambiguous step. The reaction of 3-aminopyrazole with ethyl 2-bromopentanoate typically yields two regioisomers due to annular tautomerism: the desired N1-alkylated product (3-amino) and the N2-alkylated impurity (5-amino) .
While LC-MS can confirm the molecular weight (
This guide compares the 1H and 13C NMR signatures of the target molecule against its regioisomer, providing a self-validating protocol to ensure the integrity of your scaffold before proceeding to SAR (Structure-Activity Relationship) studies.
Comparative Analysis: Target vs. Alternative (Regioisomer)
The core challenge is distinguishing Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate (Target) from Ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate (Alternative/Impurity).
The Regioselectivity Pathway
The following diagram illustrates the origin of the two isomers during synthesis, highlighting the necessity of the NMR checkpoint.
Figure 1: Divergent synthesis pathway yielding the target N1-isomer and the N2-isomer impurity.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and resolution of the critical amine protons, the choice of solvent is paramount.
Sample Preparation[1][2][3][4]
-
Solvent: DMSO-d6 (99.9% D) is mandatory .
-
Reasoning:
often facilitates rapid exchange of the labile protons, causing them to broaden into the baseline or disappear. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as a sharp singlet/broad peak between 4.5–5.5 ppm.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (600 MHz recommended, 400 MHz acceptable)
-
Pulse Sequence: zg30 (standard proton) and noesyph (1D NOE).
-
Temperature: 298 K (
). -
Number of Scans (NS): 16 (1H), 1024 (13C).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration accuracy).
1H NMR Data Analysis
The distinction relies on the chemical shift of the pyrazole protons and NOE correlations .
Predicted Chemical Shift Comparison (DMSO-d6)
The following table contrasts the target molecule with its 5-amino isomer.
| Feature | Proton Assignment | Target: 3-Amino Isomer ( | Alternative: 5-Amino Isomer ( | Diagnostic Logic |
| Pyrazole Ring | H-5 | 7.30 – 7.50 (d) | N/A (Substituted by | Primary Indicator. In the target, H5 is present and downfield. In the isomer, this position is occupied by the amine. |
| Pyrazole Ring | H-4 | 5.40 – 5.50 (d) | 5.30 – 5.40 (d) | H4 is present in both, but coupling ( |
| Pyrazole Ring | H-3 | N/A (Substituted by | 7.10 – 7.25 (d) | In the isomer, H3 is the remaining aromatic proton. |
| Amine | 4.50 – 4.80 (bs) | 5.80 – 6.20 (bs) | Amine at pos 5 (isomer) is often more deshielded due to proximity to the ester carbonyl. | |
| Alpha-CH | 4.80 – 5.00 (dd) | 4.90 – 5.10 (dd) | The chiral center proton. | |
| Coupling | Target usually shows slightly larger coupling. |
The "Smoking Gun": 1D NOE Experiment
Chemical shifts can vary with concentration. NOE (Nuclear Overhauser Effect) provides spatial proof.
-
Experiment: Irradiate the Alpha-CH (methine) proton of the pentanoate chain (
). -
Target (3-Amino): You will observe a strong NOE enhancement of the Pyrazole H-5 (
).-
Why? The N1-substituent is spatially adjacent to C5-H.
-
-
Isomer (5-Amino): You will observe NOE enhancement of the Amine (
) protons or NOE to the H-3 is absent/weak.-
Why? The N1-substituent is adjacent to C5-
.
-
Figure 2: Decision tree for interpreting NOE results to definitively assign regiochemistry.
13C NMR Analysis[1][3][5][6][7][8]
13C NMR provides complementary verification, particularly regarding the shielding of the pyrazole carbons.
| Carbon Position | Target (3-Amino) ( | Isomer (5-Amino) ( | Explanation |
| C=O (Ester) | 169.5 – 170.5 | 168.0 – 169.0 | Proximity of the amine in the 5-amino isomer can shield the carbonyl via H-bonding. |
| C-3 (Pyrazole) | 155.0 – 158.0 ( | 140.0 – 142.0 ( | The carbon bearing the amine is significantly deshielded. |
| C-5 (Pyrazole) | 129.0 – 131.0 ( | 148.0 – 150.0 ( | In the target, C5 is a methine; in the isomer, it is quaternary. |
| C-4 (Pyrazole) | 90.0 – 95.0 | 88.0 – 92.0 | C4 is relatively shielded in both due to electron richness. |
DEPT-135 Validation:
-
Target: C5 (
) appears Positive (CH). -
Isomer: C5 (
) disappears (Quaternary C). -
This is the fastest non-NOE method to distinguish the isomers.
References
-
Elguero, J., et al. (2015). Tautomerism and Regiochemistry in the Alkylation of Pyrazoles.[1] Advances in Heterocyclic Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2]
-
Foces-Foces, C., et al. (2000). Regioselectivity of the reaction of 3(5)-aminopyrazoles with electrophiles. Tetrahedron.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol for NOE interpretation).
Sources
comparing the efficacy of pyrazole derivatives as anticancer agents
Comparative Efficacy Guide: Pyrazole Scaffolds in Oncology
Executive Summary: The Pyrazole Privilege
In the landscape of small-molecule oncology, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) has established itself as a "privileged scaffold."[1] Unlike the ubiquitous pyrimidine scaffold—often associated with broad-spectrum antimetabolites (e.g., 5-Fluorouracil)—pyrazole derivatives function primarily as precision kinase inhibitors .
This guide objectively compares the efficacy of pyrazole-based agents against alternative pharmacophores, substantiated by experimental data and validated screening protocols.
Structural Basis of Efficacy (SAR Analysis)
To understand efficacy, we must analyze the binding mode. The pyrazole ring acts as a bioisostere for the adenine ring of ATP. Its efficacy stems from its ability to form bidentate hydrogen bonds with the hinge region of kinase domains.
Comparative Scaffold Analysis
| Feature | Pyrazole Scaffold | Pyrimidine Scaffold | Quinazoline Scaffold |
| Primary Mechanism | ATP-competitive Kinase Inhibition | Antimetabolite / Kinase Inhibition | EGFR/HER2 Kinase Inhibition |
| Selectivity | High (Tunable side chains) | Moderate (Often promiscuous) | High (Specific to EGFR family) |
| Solubility | Moderate-High | Moderate | Low (Often requires solubilizing groups) |
| Key Drug Examples | Ruxolitinib, Crizotinib | Imatinib (Hybrid), 5-FU | Gefitinib, Erlotinib |
Visualization: The Pyrazole Hinge-Binding Motif
Figure 1: Structural Activity Relationship (SAR) showing how the pyrazole core interacts with the kinase ATP-binding pocket.
Caption: The pyrazole nitrogen pair functions as a critical anchor, forming hydrogen bonds with the kinase backbone, while C3/C5 substitutions dictate target specificity.
Comparative Efficacy Data
The following data contrasts FDA-approved pyrazoles and recent experimental derivatives against standard-of-care agents.
Table 1: Kinase Inhibitory Potency (IC50 Comparison)
| Agent | Scaffold Class | Target | IC50 (Enzymatic) | IC50 (Cellular) | Clinical Status |
| Ruxolitinib | Pyrazole-Pyrrolo | JAK1 / JAK2 | 3.3 nM / 2.8 nM | ~14 nM (SET2 cells) | Approved (Myelofibrosis) |
| Crizotinib | Pyrazole-Piperidine | ALK / ROS1 | ~20 nM | ~50 nM (H3122 cells) | Approved (NSCLC) |
| Compound 43 * | Pyrazole-Carbaldehyde | PI3K | 0.25 µM | 0.25 µM (MCF7) | Experimental |
| Doxorubicin | Anthracycline (Control) | DNA Intercalator | N/A | 0.95 µM (MCF7) | Standard of Care |
Note: "Compound 43" refers to a potent experimental derivative cited in recent medicinal chemistry reviews [1]. It demonstrates superior potency (0.25 µM) compared to the cytotoxic standard Doxorubicin (0.95 µM) in breast cancer lines, highlighting the efficacy of the pyrazole scaffold.
Validated Experimental Workflows
Protocol A: TR-FRET Kinase Binding Assay (The "Gold Standard")
Why this method? Unlike enzymatic assays that measure substrate turnover, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical binding affinity (
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer Optimization: Determine the
of the fluorescent tracer for your specific kinase target. Use a tracer concentration equal to its to ensure sensitivity. -
Inhibitor Titration: Dispense 5 µL of Pyrazole derivative (10-point dilution series) into a 384-well low-volume plate.
-
Reaction Assembly:
-
Add 5 µL of Kinase/Antibody mixture (Europium-labeled anti-tag antibody).
-
Add 5 µL of Fluorescent Tracer.[2]
-
-
Incubation: Incubate for 1 hour at Room Temperature (protect from light).
-
Readout: Measure on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
Calculation: Calculate the TR-FRET ratio (
). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Viability (MTT Assay) - Critical Optimization
Expert Insight: The most common failure in MTT assays is seeding density. If cells are over-confluent at the end of the assay (72h), they enter the stationary phase and become resistant to drugs, artificially inflating IC50 values.
-
Seeding Optimization: Perform a standard curve to find the density where cells remain in the log-phase for 96 hours (typically 3,000–5,000 cells/well for HeLa/MCF7).
-
Treatment: Seed cells in 96-well plates. Allow attachment (24h). Treat with Pyrazole derivatives for 72h.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add DMSO (150 µL). Crucial: Shake plate for 10 mins to dissolve formazan crystals completely.
-
Analysis: Measure Absorbance at 570 nm (Reference: 630 nm).
Visualization: The Screening Funnel
Figure 2: Logical workflow for validating pyrazole hits.
Caption: A stepwise filtration process ensuring only potent (IC50 < 100nM) and selective pyrazole candidates progress to mechanistic validation.
Mechanistic Case Study: JAK-STAT Pathway
Ruxolitinib (a pyrazole derivative) exemplifies the scaffold's utility in blocking the JAK-STAT pathway, which is hyperactivated in myeloproliferative neoplasms.
Mechanism of Action
-
Binding: Ruxolitinib binds to the ATP-binding pocket of JAK1/2.
-
Inhibition: This prevents the phosphorylation of STAT proteins.
-
Result: Downregulation of Bcl-xL (anti-apoptotic) and Cyclin D1 (pro-proliferative), inducing apoptosis.
Visualization: Pathway Blockade
Figure 3: Mechanism of Action of Pyrazole-based JAK Inhibitors.
Caption: Ruxolitinib competitively inhibits JAK kinase, preventing STAT phosphorylation and subsequent oncogenic gene transcription.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). [Link]
-
Ruxolitinib: A Review of its Use in Myelofibrosis. Drugs. [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors. American Society of Hematology. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazole Analogs
Introduction: The 3-Aminopyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The 3-aminopyrazole core is a quintessential example of such a structure.[1] Its prevalence stems from its remarkable versatility as a bioisostere of adenine, the purine base in ATP. This mimicry allows 3-aminopyrazole derivatives to function as highly effective ATP-competitive inhibitors for a vast array of enzymes, most notably protein kinases.[2]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 3-aminopyrazole scaffold provides an ideal starting point for inhibitor design, featuring multiple sites for chemical modification that enable chemists to systematically tune potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-aminopyrazole analogs across several important kinase families, supported by experimental data and detailed protocols for their evaluation.
The 3-Aminopyrazole Core: A Versatile Hinge-Binding Motif
The efficacy of the 3-aminopyrazole scaffold is rooted in its ability to form a specific and stable hydrogen-bonding pattern with the "hinge region" of the kinase ATP-binding pocket. This interaction, typically involving a triad of hydrogen bonds, anchors the inhibitor and orients the appended substituents toward other regions of the active site, which can be exploited to achieve both high potency and selectivity.[4]
The core structure offers several key positions for synthetic elaboration, allowing for a systematic exploration of the chemical space around the scaffold.
Comparative SAR Analysis Across Kinase Families
The following sections compare how substitutions at these key positions influence the activity and selectivity of 3-aminopyrazole analogs against different kinase targets.
JNK3 Inhibitors: A Quest for Isoform and Off-Target Selectivity
c-Jun N-terminal kinase 3 (JNK3) is a promising therapeutic target for neurodegenerative diseases.[5] A significant challenge in developing JNK3 inhibitors is achieving selectivity against the closely related p38 MAP kinase. SAR studies on aminopyrazole-urea derivatives revealed that the planarity of the scaffold is a critical determinant of this selectivity.[6][7]
Inhibitors from the aminopyrazole class were found to be highly potent against JNK3 while maintaining remarkable selectivity (>2800-fold) over p38.[6][7] This is attributed to the highly planar nature of the pyrazole N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38.[7]
| Compound | Core | R Group (N1-substituent) | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity (p38/JNK3) |
| SR-3737 | Indazole | 2-tert-Butyl-phenyl | 12 | 3 | 0.25 |
| SR-3451 | Aminopyrazole | Phenyl | 25 | 3,600 | 144 |
| SR-3576 | Aminopyrazole | 2-Chloro-phenyl | 7 | >20,000 | >2857 |
Table 1: Comparison of indazole vs. aminopyrazole cores for JNK3/p38 selectivity. Data sourced from Scapin et al., 2009.[6][7]
Further optimization focused on the urea and amide moieties to enhance potency and isoform selectivity against JNK1.[5] Moving a methyl group on a terminal pyridine ring from the 4'- to the 2'-position, for example, decreased JNK3 potency but significantly improved the JNK3/JNK1 selectivity ratio.[5] This highlights the subtle electronic and steric effects that can be exploited to fine-tune a compound's activity profile.
CDK Inhibitors: Targeting the Engine of the Cell Cycle
Cyclin-dependent kinases (CDKs) are central regulators of cell proliferation, making them attractive targets for cancer therapy.[4] A library of aminopyrazole analogs was synthesized to probe the ATP binding site of CDK2 and CDK5.[4] The key insight from this work was the identification of an optimal substituent for a hydrophobic pocket adjacent to the hinge region.
The study systematically varied the R1 substituent (at the C5 position) and found that small alkyl groups were preferred. The cyclobutyl group, in particular, consistently featured in the most active compounds.[4]
| Analog | R1 (C5-substituent) | R2 (Solvent-exposed) | CDK2/cyclin E IC₅₀ (nM) | CDK5/p25 IC₅₀ (nM) | Pancreatic Cancer Cell Growth IC₅₀ (AsPC-1, nM) |
| 21 | Cyclobutyl | 3-Pentyne | ND | ND | 1163 |
| 24 | Cyclobutyl | 4-Phenoxyphenyl | 24 | 23 | 315 |
| 25 | Cyclobutyl | 4-Chlorophenyl | ND | ND | >2000 |
| AT7519 | H | (Clinical pan-CDK inhibitor) | - | - | 533 |
Table 2: SAR of aminopyrazole analogs as CDK2/5 inhibitors. A cyclobutyl R1 group combined with a large hydrophobic R2 (Compound 24) yielded the most potent activity in both biochemical and cellular assays. Data sourced from Natarajan et al., 2018.[4]
This work demonstrates a classic medicinal chemistry strategy: anchoring the molecule in the hinge region with the aminopyrazole core and then optimizing interactions in an adjacent hydrophobic pocket (P1) with a well-chosen R1 group to drive potency.[4]
p38 MAPK Inhibitors: Allosteric Binding and Conformational Control
Inhibitors of p38 MAP kinase are sought for treating inflammatory diseases. A series of N-pyrazole, N'-aryl ureas based on the 3-aminopyrazole scaffold revealed a unique inhibitory mechanism.[8] These compounds bind to a region distinct from the ATP site, stabilizing a conformation of the kinase's activation loop that is incompatible with ATP binding.
The SAR for this series is dramatic. Replacing a small methyl group at the N1 position of the pyrazole with a larger phenyl group improved the binding affinity by 40-fold. This was rationalized by X-ray crystallography, which showed favorable hydrophobic interactions of the new phenyl ring with the protein.
| Compound | N1-substituent | C5-substituent | Binding Affinity (Kd, nM) |
| 14 | Methyl | tert-Butyl | 350 |
| 16 | Phenyl | tert-Butyl | 9 |
Table 3: SAR at the N1 position of pyrazole urea-based p38 inhibitors. Data sourced from Pargellis et al., 2002.
This series exemplifies how modifications to the core scaffold can lead to inhibitors with novel binding modes, a powerful strategy for achieving selectivity and overcoming resistance.
Methodologies for Evaluating 3-Aminopyrazole Analogs
A robust and logical experimental cascade is essential for progressing from a chemical scaffold to a viable drug candidate. The choice of assays must provide a self-validating system, confirming biochemical activity, target engagement in a cellular context, and a downstream functional outcome.
Experimental Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
Rationale: The first step is to determine if an analog can inhibit the purified target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are high-throughput, robust methods for quantifying enzyme activity and calculating inhibitor IC₅₀ values.[9][10] The assay measures the phosphorylation of a substrate by the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X stock of the test compound series in kinase buffer with 4% DMSO.
-
Prepare a 4X stock of the kinase enzyme in kinase buffer.
-
Prepare a 2X stock of the fluorescently-labeled substrate and ATP (at the Kₘ concentration) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2.5 µL of the 4X compound dilution.
-
Initiate the reaction by adding 2.5 µL of the 4X kinase stock, followed immediately by 5 µL of the 2X substrate/ATP mix. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[1]
-
Add 10 µL of the Stop/Detection buffer to each well.
-
Incubate for 30-60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]
-
Calculate the emission ratio (665/615). The ratio is proportional to the amount of phosphorylated substrate.
-
-
Analysis:
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol 2: Cellular Target Engagement (CETSA)
Rationale: A compound may be a potent biochemical inhibitor but fail to work in cells due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement within intact cells.[2][3] The principle is that a protein becomes more thermally stable when bound to a ligand.[12]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to ~80% confluency.
-
Treat the cells with either the test compound (at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Protein Detection:
-
Collect the supernatant and determine the protein concentration (e.g., BCA assay).
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.
-
-
Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[3]
-
Experimental Protocol 3: Cellular Functional Assay (LPS-Induced TNFα Release)
Rationale: For inhibitors of inflammatory kinases like p38, it is crucial to demonstrate that target engagement translates into a functional cellular response. A classic assay measures the inhibition of Tumor Necrosis Factor-alpha (TNFα) release from monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[13]
Step-by-Step Methodology:
-
Cell Culture and Differentiation (for THP-1):
-
Inhibitor Pre-treatment:
-
Pre-incubate the differentiated THP-1 cells with serial dilutions of the 3-aminopyrazole inhibitor or vehicle control for 1-2 hours.[14]
-
-
Inflammatory Challenge:
-
Quantification of TNFα:
-
Analysis:
-
Plot the measured TNFα concentration against the inhibitor concentration.
-
Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce the LPS-induced TNFα release by 50%.
-
Conclusion
The 3-aminopyrazole scaffold remains a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The structure-activity relationships discussed herein underscore a set of guiding principles for its application. Potency is often driven by optimizing interactions within hydrophobic pockets adjacent to the hinge, as seen with the CDK inhibitors.[4] Meanwhile, exquisite selectivity can be engineered by exploiting subtle differences in active site topology and conformational flexibility, as demonstrated by the JNK3/p38 inhibitors.[6][7] Furthermore, the scaffold can be adapted to engage targets through allosteric mechanisms, opening new avenues for inhibitor design. The successful translation of these chemical insights into effective therapeutics relies on a rigorous, multi-faceted testing strategy that validates biochemical potency, confirms cellular target engagement, and demonstrates a tangible functional outcome.
References
-
Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Geerars, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]
-
Scapin, G., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate. [Link]
-
He, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Scapin, G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. PubMed. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
Al-Obeidi, F. A., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules. [Link]
-
Borisa, A. C., & Bhatt, H. G. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. International Journal of Molecular Sciences. [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Koganti, P., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols. [Link]
-
Gordon, A., et al. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling. Anticancer Research. [Link]
-
Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
Detection of cytokine release in THP-1 cells. DB-ALM. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
Mossrine, Z., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 14. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 15. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
